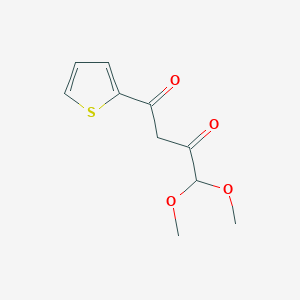
4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione: is an organic compound that features a thiophene ring, which is a sulfur-containing heterocycle, attached to a butane-1,3-dione backbone with two methoxy groups at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione typically involves the condensation of thiophene-2-carboxaldehyde with a suitable diketone precursor under acidic or basic conditions. One common method is the Claisen condensation, where thiophene-2-carboxaldehyde reacts with 4,4-dimethoxy-2-butanone in the presence of a base such as sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diketone moiety to diols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its thiophene ring is a common motif in many biologically active compounds, and modifications to its structure can lead to the discovery of new drugs with therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the diketone moiety can form hydrogen bonds or coordinate with metal ions.
Comparación Con Compuestos Similares
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: This compound features a trifluoromethyl group instead of methoxy groups, which can significantly alter its chemical properties and reactivity.
1-(Thiophen-2-yl)butane-1,3-dione: Lacks the methoxy groups, making it less sterically hindered and potentially more reactive in certain reactions.
Uniqueness: 4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. These groups can also enhance its solubility in organic solvents, making it more versatile in various chemical processes.
Propiedades
Fórmula molecular |
C10H12O4S |
|---|---|
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
4,4-dimethoxy-1-thiophen-2-ylbutane-1,3-dione |
InChI |
InChI=1S/C10H12O4S/c1-13-10(14-2)8(12)6-7(11)9-4-3-5-15-9/h3-5,10H,6H2,1-2H3 |
Clave InChI |
RVYBFVCLHWYXEJ-UHFFFAOYSA-N |
SMILES canónico |
COC(C(=O)CC(=O)C1=CC=CS1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



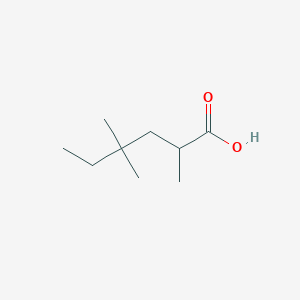
![4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline](/img/structure/B15327748.png)
![Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate, 4-methylbenzenesulfonate salt](/img/structure/B15327765.png)
![Azane;[3-[hydroxy-[4-(2-methoxyethoxy)-4-oxobutoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B15327774.png)
![2-Phenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15327777.png)

![1-[4-(4-Fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-prop-1-enylpyridin-3-yl]ethanol](/img/structure/B15327796.png)
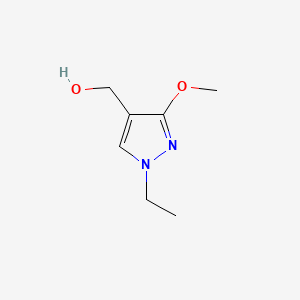
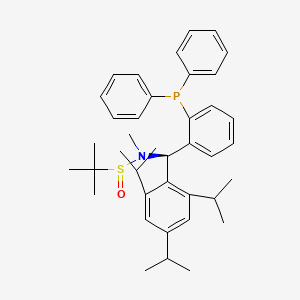
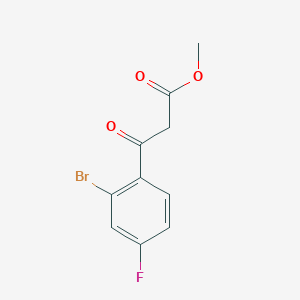
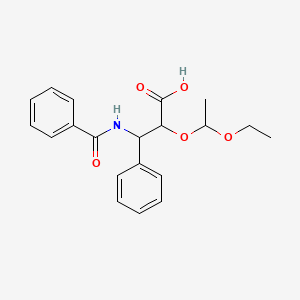
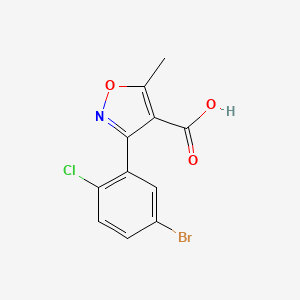
![2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide](/img/structure/B15327823.png)
